molecular formula C20H20ClN3O4 B4276765 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B4276765
M. Wt: 401.8 g/mol
InChI Key: PWMYEOQKHYJXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a trimethoxybenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of 4-chlorobenzylhydrazine with an appropriate diketone to form the pyrazole core. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of a pyrazole ring and a trimethoxybenzamide moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-26-16-10-14(11-17(27-2)19(16)28-3)20(25)22-18-8-9-24(23-18)12-13-4-6-15(21)7-5-13/h4-11H,12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYEOQKHYJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.